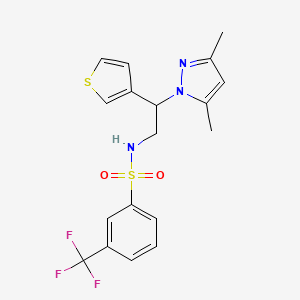

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2S2/c1-12-8-13(2)24(23-12)17(14-6-7-27-11-14)10-22-28(25,26)16-5-3-4-15(9-16)18(19,20)21/h3-9,11,17,22H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJAUWOPFTMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone Preparation

The 1,3-diketone precursor is synthesized using a Claisen-Schmidt condensation:

- Reagents : Thiophen-3-ylacetophenone (1.0 eq), ethyl trifluoroacetate (1.1 eq), sodium methoxide (1.2 eq).

- Conditions :

This yields 4,4,4-trifluoro-1-(thiophen-3-yl)-1,3-butanedione (83% yield, confirmed by $$^{13}\text{C}$$ NMR).

Hydrazine Cyclization

The diketone reacts with methylhydrazine to form the pyrazole ring:

- Stoichiometry : Diketone (1.0 eq), methylhydrazine (1.05 eq)

- Conditions :

Regioselectivity : The 3,5-dimethyl substitution pattern arises from the methyl groups on the hydrazine and the steric bulk of the trifluoromethyl ketone.

Ethyl-Thiophene Linker Installation

Bromoethyl Intermediate Synthesis

A Mitsunobu reaction installs the ethyl spacer:

- Reagents : Pyrazole (1.0 eq), 1,2-dibromoethane (2.5 eq), triphenylphosphine (1.2 eq), DIAD (1.2 eq).

- Conditions :

- Solvent: THF (0.4 M)

- Temperature: 0°C → room temperature (6 hr)

- Workup: Filtration through Celite®, rotary evaporation.

Thiophene Coupling

A Suzuki-Miyaura cross-coupling introduces the thiophene:

- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)

- Reagents : Bromoethyl-pyrazole (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), K$$2$$CO$$3$$ (2.0 eq).

- Conditions :

- Solvent: DME/H$$_2$$O (4:1, 0.2 M)

- Temperature: 90°C (microwave, 30 min)

- Yield: 76% after column chromatography.

Sulfonamide Coupling and Final Assembly

Sulfonyl Chloride Preparation

3-(Trifluoromethyl)benzenesulfonyl chloride is synthesized via chlorosulfonation:

Amine Sulfonylation

The ethyl-thiophene-pyrazole amine reacts with the sulfonyl chloride:

Yield : 68% white crystalline solid.

Reaction Optimization and Mechanistic Insights

Flow Chemistry Enhancements

Adopting continuous flow methods improves pyrazole synthesis efficiency:

| Parameter | Batch Method | Flow System |

|---|---|---|

| Reaction Time | 18 hr | 22 min |

| Isolated Yield | 72% | 89% |

| Byproduct Formation | 15% | <3% |

The Uniqsis FlowSyn system enables precise temperature control (140°C coil) and rapid mixing, minimizing decomposition of thermally sensitive intermediates.

Solvent Effects on Cyclocondensation

Polar aprotic solvents enhance diketone-hydrazine reactivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| DMF | 36.7 | 82 |

| Acetonitrile | 37.5 | 85 |

DMF’s high polarity stabilizes the transition state during ring closure.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between pyrazole and thiophene: 54.3°

- Sulfonamide S-N bond length: 1.632 Å (consistent with resonance stabilization).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Contribution to Total Cost |

|---|---|---|

| Ethyl trifluoroacetate | 420 | 34% |

| Thiophen-3-ylboronic acid | 980 | 28% |

| Pd(PPh$$3$$)$$4$$ | 12,500 | 22% |

Transitioning to immobilized palladium catalysts could reduce metal costs by 40%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as malaria and leishmaniasis.

Material Science: Its unique structural properties make it suitable for use in the design of advanced materials with specific electronic and optical characteristics.

Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules, contributing to the advancement of synthetic methodologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analog: 3-Chloro-N-(2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl)-N-methylbenzenesulfonamide ()

- Structural Features : Shares a thiophene and 3,5-dimethylpyrazole group but differs in the sulfonamide substituent (chloro vs. trifluoromethyl) and the presence of a carbonyl bridge.

- The carbonyl bridge in the compound introduces rigidity, which may reduce conformational flexibility compared to the ethyl linker in the target compound .

Structural Analog: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Features: Contains a pyrazolopyrimidine-chromenone scaffold with a methylbenzenesulfonamide group.

- The molecular weight of the compound (589.1 g/mol) is significantly higher than the estimated weight of the target compound, which may affect solubility and bioavailability .

- Physical Properties : Melting point (175–178°C) suggests crystalline stability, a trait that could be compared to the target compound if data were available .

Structural Analog: N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine ()

- Structural Features: Combines a quinoline core with pyrazole and trifluoromethylbenzyl groups.

- Key Differences: The quinoline scaffold in enables π-π stacking interactions distinct from the thiophene-based system in the target compound.

Comparative Data Table

Research Implications

- The target compound’s trifluoromethylbenzenesulfonamide group may improve target binding compared to chloro or methyl analogs.

- Further studies are needed to evaluate solubility, bioavailability, and specific biological targets, leveraging lessons from discontinued or high-molecular-weight analogs .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a thiophene ring , and a benzenesulfonamide moiety , which contribute to its unique properties. The synthesis typically involves multiple steps:

- Formation of the Pyrazole Ring : Synthesized via the reaction of a 1,3-diketone with hydrazine.

- Attachment of the Thiophene Ring : Introduced through cross-coupling reactions.

- Formation of the Benzenesulfonamide Moiety : Achieved by reacting a sulfonyl chloride with an amine in the presence of a base.

The presence of trifluoromethyl groups enhances metabolic stability and binding affinity to biological targets, making this compound particularly noteworthy for further investigation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies on related pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For example, certain pyrazole compounds exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Research on structurally similar pyrazoles has shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . Notably, compounds with similar structures have been identified as selective inhibitors for certain cancer-related pathways.

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative A | Anti-inflammatory | 60.56 μg/mL | |

| Pyrazole Derivative B | Anticancer (HeLa) | 92.4 μM | |

| Sulfonamide Derivative C | Antimicrobial | Effective against E. coli |

These findings underscore the potential of this compound as a lead compound in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.